molecular formula C22H20ClN3O2S2 B2867678 N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877653-46-8

N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2867678
CAS No.: 877653-46-8
M. Wt: 457.99
InChI Key: LPXIPRRLXNDOGR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20ClN3O2S2 and its molecular weight is 457.99. The purity is usually 95%.
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Biological Activity

N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly focusing on its anticancer potential and other pharmacological effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H20ClN3O2S2
  • Molecular Weight : 470.0 g/mol
  • CAS Number : 1260929-00-7
PropertyValue
Molecular FormulaC23H20ClN3O2S2
Molecular Weight470.0 g/mol
CAS Number1260929-00-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thienopyrimidine derivatives and subsequent modifications to introduce the chlorophenyl and acetamide groups. Detailed synthetic routes are documented in chemical literature but are often proprietary.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines to assess its cytotoxic effects. The following table summarizes some of the findings:

Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast)0.0585
HeLa (Cervical)0.0692
HT-29 (Colon)0.00217

These results indicate that this compound exhibits significant cytotoxicity against several human cancer cell lines.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes related to cancer proliferation or apoptosis pathways. For instance, compounds with similar structures have been noted to inhibit thioredoxin reductase (TrxR), which plays a crucial role in maintaining cellular redox balance and is often overexpressed in cancer cells .

Additional Pharmacological Effects

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit antimicrobial properties. The compound was tested against various microorganisms using disk diffusion methods and demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the compound's efficacy against a panel of cancer cell lines including MCF-7 and HeLa cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
  • Antimicrobial Evaluation : Another research effort explored the antimicrobial activity of similar thienopyrimidine derivatives. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents due to their broad-spectrum activity.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S2/c1-13-8-14(2)10-17(9-13)26-21(28)20-18(6-7-29-20)25-22(26)30-12-19(27)24-16-5-3-4-15(23)11-16/h3-5,8-11H,6-7,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXIPRRLXNDOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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